1-(5-Phenylpyrimidin-2-YL)ethan-1-amine
Description
1-(5-Phenylpyrimidin-2-YL)ethan-1-amine is a primary amine featuring a pyrimidine ring substituted at the 5-position with a phenyl group and at the 2-position with an ethylamine moiety. These compounds are often employed as intermediates in drug synthesis or as ligands due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
CAS No. |
944900-07-6 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(5-phenylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C12H13N3/c1-9(13)12-14-7-11(8-15-12)10-5-3-2-4-6-10/h2-9H,13H2,1H3 |
InChI Key |
DXRNTIADHPCQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine can be achieved through various methods. One common approach involves the reaction of 5-phenylpyrimidine-2-carbaldehyde with an amine source under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
1-(5-Phenylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the pyrimidine and phenyl rings significantly influence molecular properties. Below is a comparison of key analogs:
Key Observations:
- Electronic Effects : Fluorine (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) substituents may alter the pyrimidine ring's electron density, affecting binding interactions .
- Metabolic Stability : Trifluoromethyl groups often enhance metabolic stability compared to phenyl groups, which may undergo oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
